(3-Methoxybenzyl)(2-methoxy-1-methylethyl)amine
Description
(3-Methoxybenzyl)(2-methoxy-1-methylethyl)amine is a secondary amine featuring a benzyl moiety substituted with a methoxy group at the 3-position and a 2-methoxy-1-methylethyl side chain. The compound’s methoxy groups likely enhance solubility and influence electronic properties, making it relevant for applications in catalysis, medicinal chemistry, or agrochemical synthesis .
Properties
IUPAC Name |
1-methoxy-N-[(3-methoxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10(9-14-2)13-8-11-5-4-6-12(7-11)15-3/h4-7,10,13H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSBMRKZOPGLSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386035 | |
| Record name | (3-methoxybenzyl)(2-methoxy-1-methylethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418777-08-9 | |
| Record name | (3-methoxybenzyl)(2-methoxy-1-methylethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxybenzyl)(2-methoxy-1-methylethyl)amine typically involves the reaction of 3-methoxybenzyl chloride with 2-methoxy-1-methylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxybenzyl)(2-methoxy-1-methylethyl)amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives of the benzyl group.
Scientific Research Applications
Medicinal Chemistry
(3-Methoxybenzyl)(2-methoxy-1-methylethyl)amine is being investigated for its potential interactions with neurotransmitter systems, which may influence mood and cognitive functions. Preliminary studies suggest that it could act as a ligand for various receptors, offering therapeutic possibilities in treating mood disorders and other neurological conditions.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly for creating more complex molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and reductive aminations, making it a versatile building block in synthetic chemistry.
Fragrance Industry
Due to its aromatic properties, this compound has potential applications in the fragrance industry. Its pleasant scent profile can be utilized in perfumes and scented products, highlighting its commercial viability.
Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus. The compound demonstrated significant inhibition of virulence factors, suggesting its potential as an antimicrobial agent.
Pharmacological Applications
Research has focused on the compound's effects on neurotransmitter systems. In animal models, it was observed to modulate mood-related behaviors, indicating its possible use in developing treatments for mood disorders where amine modulation plays a critical role.
Mechanism of Action
The mechanism of action of (3-Methoxybenzyl)(2-methoxy-1-methylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the amine group can form covalent bonds with nucleophilic sites on the target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
a) Fluoro-Substituted Analog: (3-Fluorobenzyl)(2-methoxy-1-methylethyl)amine
- Structure : Replaces the 3-methoxy group with a fluorine atom.
- This analog is often used in medicinal chemistry for improved metabolic stability .
- Synthesis : Prepared via alkylation of 3-fluorobenzyl halides with 2-methoxy-1-methylethylamine, a method adaptable to the target compound .
b) Methyl-Substituted Analog: (3-Methylbenzyl)(2-methoxy-1-methylethyl)amine
- Structure: Substitutes the 3-methoxy group with a methyl group (CAS: 356092-84-7, C₁₂H₁₉NO).
- Properties: The methyl group is electron-donating but less polar than methoxy, reducing solubility in polar solvents.
- Key Difference : The methoxy group in the target compound increases polarity and hydrogen-bonding capacity, which may enhance interactions in catalytic or biological systems .
c) Trimethoxy-Substituted Analog: (2,3,4-Trimethoxybenzyl)(2-methoxy-1-methylethyl)amine Hydrobromide
- Structure: Features three methoxy groups on the benzyl ring (CAS: 1609400-34-1, C₁₄H₂₄BrNO₄).
- Properties : The additional methoxy groups significantly boost hydrophilicity and electronic complexity. The hydrobromide salt form improves crystallinity and stability, a strategy applicable to the target compound for pharmaceutical formulations .
Comparison of Hydrobromide Salts
Several analogs, including the target compound’s derivatives, exist as hydrobromide salts:
- (3-Nitrobenzyl)(2-methoxy-1-methylethyl)amine Hydrobromide : The nitro group introduces strong electron-withdrawing effects, making this analog reactive in reduction or nucleophilic substitution reactions. This contrasts with the target compound’s methoxy group, which is electron-donating .
- (3,4,5-Trimethoxybenzyl)(2-methoxy-1-methylethyl)amine Hydrobromide : Demonstrates enhanced solubility in aqueous media due to multiple methoxy groups, a property that could be leveraged for the target compound in drug delivery systems .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|
| (3-Methoxybenzyl)(2-methoxy-1-methylethyl)amine | C₁₂H₁₉NO₂ | 209.29 (estimated) | 3-OCH₃, 2-OCH₃ | High polarity, potential N,O-bidentate ligand |
| (3-Fluorobenzyl)(2-methoxy-1-methylethyl)amine | C₁₁H₁₆FNO | 197.25 | 3-F | Electron-deficient aromatic ring |
| (3-Methylbenzyl)(2-methoxy-1-methylethyl)amine | C₁₂H₁₉NO | 193.29 | 3-CH₃ | Lower solubility, stable ligand |
| (2,3,4-Trimethoxybenzyl)(...) Hydrobromide | C₁₄H₂₄BrNO₄ | 350.25 | 2,3,4-OCH₃, HBr salt | High crystallinity, hydrophilic |
Biological Activity
(3-Methoxybenzyl)(2-methoxy-1-methylethyl)amine, a compound characterized by its unique methoxy and amine functionalities, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHNO
- CAS Number : 1609396-40-8
This compound features a methoxy group at the 3-position of the benzyl moiety and a methoxy-substituted ethylamine group, which may influence its biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Binding : The compound may interact with various receptors, potentially modulating their activity.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could affect cellular functions.
- Signal Transduction Modulation : The compound might influence signal transduction pathways, altering cellular responses to stimuli.
Antimicrobial Activity
Research indicates that derivatives of methoxybenzylamines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds display activity against Mycobacterium tuberculosis and other pathogens. The structure-activity relationship (SAR) analysis suggests that the presence of methoxy groups enhances antimicrobial efficacy .
Anticancer Potential
Recent investigations have highlighted the potential anticancer properties of compounds similar to this compound. For example, imidazole derivatives with similar functional groups have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and melanoma cancers. These studies indicate that modifications in the methoxy groups can lead to improved anticancer activity through mechanisms such as tubulin inhibition and cell cycle arrest .
Case Study 1: Antimicrobial Efficacy
A high-throughput screening campaign evaluated a library of compounds for activity against Mycobacterium tuberculosis. Among the screened compounds, those with methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts. This suggests that this compound may possess similar antimicrobial properties due to its structural features .
Case Study 2: Anticancer Activity
In a study assessing the anticancer effects of various methoxy-substituted compounds, one derivative was shown to inhibit tumor growth by up to 77% in an in vivo model without causing significant weight loss in subjects. This highlights the potential therapeutic applications of compounds like this compound in cancer treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| This compound | Methoxy groups on benzyl and ethylamine | Antimicrobial, Anticancer | Promising therapeutic candidate |
| (2-Methoxybenzyl)amine | Lacks methoxy on benzyl | Limited biological activity | Less effective than methoxy-substituted variants |
| (2-Trifluoromethylbenzyl)amine | Trifluoromethyl instead of methoxy | Variable biological activity | Different reactivity profile |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (3-Methoxybenzyl)(2-methoxy-1-methylethyl)amine, and how can reaction conditions be optimized?
- Methodology : A microwave-assisted ring-opening reaction of aziridines with LiAlH₄ in THF (130°C, 12 hours) is a robust method, yielding ~80% product. Key steps include stoichiometric control (1:2 molar ratio of aziridine to LiAlH₄) and solvent selection (THF enhances nucleophilicity). Post-reaction purification via silica gel chromatography (CH₂Cl₂/MeOH 9:1) ensures high purity .
- Optimization : Adjusting reaction time, temperature, and solvent polarity (e.g., DMF vs. THF) can mitigate side reactions. Monitoring via TLC ensures reaction completion.
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Techniques :
- NMR : ¹H and ¹³C NMR (300 MHz in CDCl₃) resolve methoxy and benzyl proton environments. Coupling constants (e.g., J = 6.6 Hz for methyl groups) confirm stereochemistry .
- X-ray Crystallography : Resolves dihedral angles (e.g., 32.38° between methoxy-phenyl rings) and intermolecular interactions (C–H⋯O hydrogen bonds) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 220 [M+1]⁺) .
Q. How are basic physicochemical properties (e.g., solubility, melting point) determined experimentally?
- Solubility : Test in solvents (water, DMSO, ethanol) via gravimetric analysis. For example, poor solubility in Me₂SO necessitates CDC1₃ for NMR studies .
- Melting Point : Differential Scanning Calorimetry (DSC) or capillary method (e.g., 169–171°C for related Schiff bases) .
Advanced Research Questions
Q. How can dynamic exchange processes (e.g., protonation-deprotonation equilibria) be analyzed in solution?
- Methodology : Variable-temperature ¹H NMR (Me₂SO, 253–298 K) tracks line broadening. Simulations using the Gutowsky-McCall-Slichter equation quantify exchange rates (τ = 0.1–10 ms) and coupling constants (J = 5–15 Hz). T₂ relaxation times (inverse of linewidth) distinguish static vs. dynamic systems .
- Case Study : Tris(4-methoxybenzyl)amine shows slower exchange in Me₂SO than in CDC1₃ due to solvent basicity .
Q. What strategies are employed to resolve contradictions in synthetic yield or spectral data across studies?
- Root Cause Analysis : Compare reaction conditions (e.g., LiAlH₄ vs. NaBH₄ reductants) or purification methods. For instance, silica gel chromatography vs. recrystallization may explain yield discrepancies .
- Data Cross-Validation : Replicate experiments under reported conditions and validate spectral assignments using 2D NMR (COSY, HSQC) .
Q. How can computational docking inform the design of derivatives with enhanced bioactivity?
- Approach : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., enzymes). For example, ortho-methoxy substitution in N-(2-methoxybenzyl)oxetan-3-amine enhances binding to serotonin receptors via π-π stacking .
- Validation : Synthesize derivatives (e.g., para-methoxy analogs) and assay activity (IC₅₀, Ki) to correlate docking scores with experimental results .
Key Notes
- Avoided Sources : BenchChem ( ) and non-peer-reviewed platforms excluded per guidelines.
- Methodological Depth : Emphasis on reproducible protocols (e.g., microwave synthesis, NMR simulation) and conflict-resolution frameworks.
- Advanced Applications : Focus on mechanistic studies (dynamic NMR) and rational drug design (docking).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
